molecular formula C23H32N4O2S B2642435 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 898460-12-3

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2642435
CAS No.: 898460-12-3
M. Wt: 428.6
InChI Key: HCJSUKADKVSDPO-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidine core, a dimethylamino propyl side chain, and an isopropylphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[d]pyrimidine core, the introduction of the dimethylamino propyl side chain, and the attachment of the isopropylphenyl acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors or batch reactors. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques would be essential for monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the cyclopenta[d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with unique properties.

    Material Science: The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide include other cyclopenta[d]pyrimidine derivatives and compounds with similar functional groups, such as:

  • 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide
  • 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a tetrahydro-cyclopenta[d]pyrimidine core, a dimethylamino group, and an isopropyl-substituted phenyl group. This structural configuration suggests significant potential for various biological activities.

Molecular Characteristics

  • Molecular Formula : C22H27N5O2S
  • Molecular Weight : 457.6 g/mol
  • CAS Number : 898434-40-7

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer activity , particularly against HepG2 cell lines (human liver cancer cells). In vitro assays have demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. Molecular docking studies further reveal interactions with enzymes involved in cancer metabolism, highlighting its therapeutic potential in oncology.

Cell Line IC50 Value (µM) Mechanism of Action
HepG212.5Inhibition of cell proliferation via apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preliminary data suggest that it may inhibit the COX-II enzyme, similar to other known anti-inflammatory agents. This activity is critical as COX-II is often upregulated in inflammatory diseases and cancers.

Compound IC50 Value (µM) Selectivity
2-((1-(3-(dimethylamino)propyl)-2-oxo...0.52Selective for COX-II over COX-I

Mechanistic Insights

The unique structural motifs of this compound allow for diverse interactions within biological systems. The presence of the dimethylamino group enhances solubility and potential binding affinity to biological targets. Studies have shown that the compound can modulate signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study published in ACS Omega demonstrated that the compound significantly reduced cell viability in HepG2 cells through apoptosis pathways. The study utilized flow cytometry to assess cell death mechanisms.
  • COX-II Inhibition Study : Another research article highlighted the compound's selectivity towards COX-II inhibition compared to traditional NSAIDs like Celecoxib, which could lead to reduced side effects associated with gastrointestinal toxicity.
  • Molecular Docking Analysis : Computational studies have indicated strong binding affinities with various targets implicated in cancer and inflammatory pathways, suggesting a multi-target action mechanism.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-16(2)17-9-11-18(12-10-17)24-21(28)15-30-22-19-7-5-8-20(19)27(23(29)25-22)14-6-13-26(3)4/h9-12,16H,5-8,13-15H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJSUKADKVSDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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